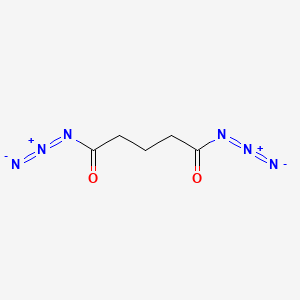
Pentanedioyl diazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanedioyl diazide is an organic compound characterized by the presence of two azide groups attached to a pentanedioyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentanedioyl diazide can be synthesized through several methods. One common approach involves the reaction of pentanedioyl dichloride with sodium azide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the reaction of pentanedioyl dichloride with sodium azide under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanedioyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: This compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Cycloaddition: Alkynes in the presence of copper(I) catalysts.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Wissenschaftliche Forschungsanwendungen
Pentanedioyl diazide has a wide range of applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Materials Science: Employed in the preparation of high-energy materials and polymers with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules, facilitating the study of biological processes.
Wirkmechanismus
The mechanism of action of pentanedioyl diazide primarily involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide groups act as nucleophiles, attacking electrophilic centers in other molecules to form new bonds. In cycloaddition reactions, the azide groups react with alkynes to form triazoles, which are stable and biologically active .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geminal Diazides: Compounds with two azide groups attached to the same carbon atom.
Quinone Diazides: Compounds with azide groups attached to a quinone backbone.
Uniqueness
Pentanedioyl diazide is unique due to its pentanedioyl backbone, which provides distinct reactivity and stability compared to other diazides. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and materials science .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and versatility in reactions. Its applications in organic synthesis, materials science, and medicinal chemistry highlight its importance as a valuable chemical reagent.
Eigenschaften
CAS-Nummer |
64624-44-8 |
|---|---|
Molekularformel |
C5H6N6O2 |
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
pentanedioyl diazide |
InChI |
InChI=1S/C5H6N6O2/c6-10-8-4(12)2-1-3-5(13)9-11-7/h1-3H2 |
InChI-Schlüssel |
IXFJYXRKWPVUKW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)N=[N+]=[N-])CC(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



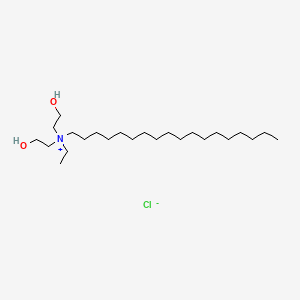
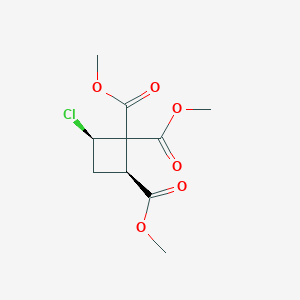
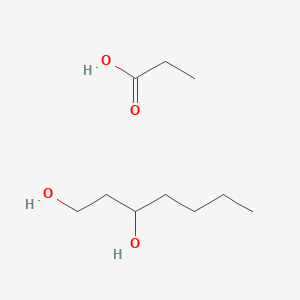

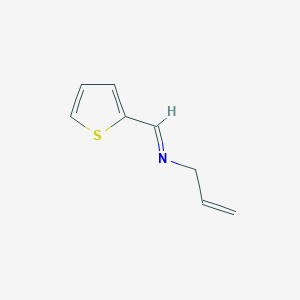

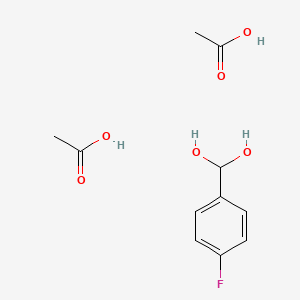

![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)

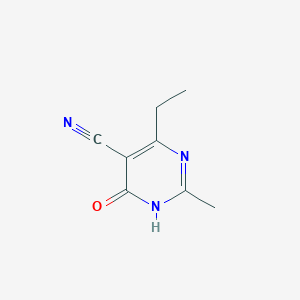
![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)
![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
